(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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Overview
Description
N-ALLYL-2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of N-ALLYL-2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of o-phenylenediamine with substituted benzaldehydes, followed by alkylation at the nitrogen atom using alkyl bromides in the presence of a phase-transfer catalyst and a base . The reaction conditions often include the use of solvents such as acetone and elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
N-ALLYL-2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activity of the benzimidazole moiety.
Agriculture: It is studied as a potential fungicide and pesticide, leveraging its ability to inhibit the growth of various pathogens.
Materials Science: Its corrosion inhibition properties make it useful in protecting metals from corrosion in industrial applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety can bind to DNA, proteins, and enzymes, disrupting their normal function. This binding can inhibit cell division, leading to its anticancer properties, or interfere with microbial metabolism, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-Substituted Benzimidazoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Imidazo[1,2-a]benzimidazoles: These compounds have shown significant pharmacological potential and are being explored for various therapeutic applications
Properties
Molecular Formula |
C20H21N5OS2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[(E)-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C20H21N5OS2/c1-3-10-21-19(27)25-22-12-14-8-9-18(26-2)15(11-14)13-28-20-23-16-6-4-5-7-17(16)24-20/h3-9,11-12H,1,10,13H2,2H3,(H,23,24)(H2,21,25,27)/b22-12+ |
InChI Key |
HGCSUXKSXYRFLK-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)NCC=C)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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